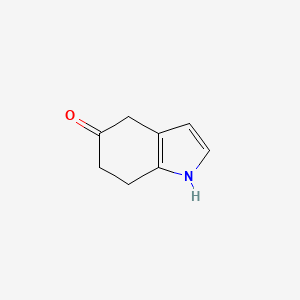

1,4,6,7-Tetrahydro-5H-indol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrahydroindol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHBSXKECYLHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618496 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-02-4 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydroindolone Scaffold

An In-Depth Technical Guide to the Synthesis of 1,4,6,7-Tetrahydro-5H-indol-5-one and Its Analogs

The 1,4,6,7-tetrahydro-5H-indol-5-one core, more commonly referred to in literature as 4,5,6,7-tetrahydroindol-4-one, represents a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its rigid, bicyclic structure combines a pyrrole ring, known for its diverse biological interactions, with a cyclohexanone moiety, offering multiple points for functionalization. This unique architecture is a cornerstone in a variety of bioactive molecules and approved therapeutics.

Notable examples include the FDA-approved antipsychotic drug Molindone, the GABAA agonist CP-409,092 for anxiety treatment, and potent inhibitors of Heat Shock Protein 90 (Hsp90) investigated for cancer therapy.[2] The versatility of this scaffold makes it an invaluable starting point for the synthesis of complex polyheterocyclic structures and a key building block in drug discovery programs.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable motif, focusing on the underlying chemical logic, practical experimental protocols, and a comparison of methodologies for researchers and drug development professionals.

Chapter 1: Foundational Synthetic Strategies

The construction of the tetrahydroindolone ring system has been approached through several classical methods that remain relevant for their reliability and foundational importance. These routes typically involve the step-wise formation of the fused ring system from acyclic or monocyclic precursors.

The Paal-Knorr Synthesis from 1,4-Dicarbonyl Precursors

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A key adaptation for the synthesis of tetrahydroindolones, first reported by Stetter and Siehnhold, involves the in situ generation of the required 1,4-dicarbonyl intermediate.[2][4]

The process begins with the alkylation of a 1,3-cyclohexanedione with an α-haloketone, such as phenacyl bromide, to form a triketone intermediate. This intermediate, upon reaction with a primary amine, undergoes intramolecular condensation and dehydration to yield the fused pyrrole ring.

Mechanism Overview:

-

Alkylation: The enolate of the 1,3-cyclohexanedione acts as a nucleophile, attacking the α-haloketone to form a C-C bond, yielding a 2-substituted 1,3-dione which is in equilibrium with its 1,4-dicarbonyl tautomer.

-

Amine Condensation: The primary amine initially forms an enamine with one of the ketone groups.

-

Cyclization & Dehydration: The enamine nitrogen then attacks the remaining carbonyl group in the 1,4-position, leading to a hemiaminal intermediate which subsequently dehydrates to form the aromatic pyrrole ring.

Caption: General workflow of a multicomponent synthesis.

The primary advantage of MCRs is their convergence and efficiency, allowing for the rapid generation of molecular diversity from readily available starting materials. [5]

Chapter 3: Experimental Protocols and Data Comparison

Adherence to precise experimental conditions is critical for reproducibility and yield optimization. Below are representative protocols for both a classical and a modern synthetic approach.

Protocol: Three-Component Synthesis of 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one

This protocol is adapted from methodologies that emphasize operational simplicity and green chemistry principles. [6] Materials:

-

Dimedone (1,3-cyclohexanedione derivative)

-

Phenacyl bromide (α-haloketone)

-

Substituted Aniline (amine source)

-

Ethanol/Water (1:1) solvent system

Procedure:

-

To a round-bottom flask, add dimedone (1.0 mmol), the selected aniline derivative (1.0 mmol), and phenacyl bromide (1.0 mmol).

-

Add 10 mL of a 1:1 (v/v) ethanol-water mixture as the solvent.

-

Fit the flask with a condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydroindolone derivative.

Protocol: p-TsOH-Promoted Dehydroxylated [3+2] Cyclization

This modern approach provides a metal-free and regiosepecific route to the target scaffold under mild conditions. [7] Materials:

-

Cyclic enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one)

-

β-Hydroxy ketone

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the cyclic enaminone (1.0 mmol) and the β-hydroxy ketone (1.2 mmol) in the solvent.

-

Add a catalytic amount of p-TsOH (typically 10-20 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield the pure 1,5,6,7-tetrahydro-4H-indol-4-one.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as desired substitution patterns, scalability, cost, and environmental impact.

| Method | Key Advantages | Potential Disadvantages | Typical Conditions | Yields |

| Paal-Knorr | Robust, well-established, good for specific targets. [2][4] | Often requires pre-synthesis of the 1,4-dicarbonyl intermediate. | Reflux, various solvents. | Moderate to Good |

| Nenitzescu | Historically significant, direct [2+3] approach. [2] | Instability of α-aminocarbonyls, may require precursor synthesis. | Varies with precursor. | Moderate |

| Multicomponent (MCR) | High efficiency, atom economy, operational simplicity, ideal for library synthesis. [5][8][6] | Optimization can be complex; potential for side products. | Mild, often room temp or reflux; can use green solvents. | Good to Excellent |

| [3+2] Cyclization | Mild conditions, metal-free, high regioselectivity, broad substrate scope. [7] | Requires synthesis of specific β-hydroxy ketone and enaminone starting materials. | Room temperature, catalytic acid. | Good to Excellent |

Conclusion and Future Outlook

The synthesis of the 1,4,6,7-tetrahydro-5H-indol-5-one scaffold has evolved from classical, multi-step procedures to highly efficient, convergent strategies. The rise of multicomponent reactions has revolutionized access to this core, enabling the rapid and sustainable production of diverse analogs for high-throughput screening in drug discovery. [5][8]Concurrently, the development of novel cyclization reactions under mild, metal-free conditions continues to expand the synthetic chemist's toolkit. [7]Future research will likely focus on further refining these efficient methods, exploring asymmetric syntheses to control stereochemistry, and applying these building blocks to the creation of next-generation therapeutics targeting a wide range of diseases.

References

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. (2024). ResearchGate. [Link]

-

Regiospecific synthesis of 1,5,6,7-tetrahydro-4 H -indol-4-ones via dehydroxylated [3+2] cyclization of β -hydroxy ketones with cyclic enaminones. (n.d.). ResearchGate. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). National Institutes of Health (NIH). [Link]

-

Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents... (n.d.). ResearchGate. [Link]

-

MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (n.d.). National Institutes of Health (NIH). [Link]

-

Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF. (n.d.). ResearchGate. [Link]

-

Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[2][5][7]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions. (n.d.). ACS Publications. [Link]

-

Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. (n.d.). ResearchGate. [Link]

-

4,5,6,7-Tetrahydro-5(1h)-indazolone. (n.d.). PubChem. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

A Comprehensive Technical Guide to 1,4,6,7-Tetrahydro-5H-indol-5-one: Properties, Reactivity, and Applications

Executive Summary: 1,4,6,7-Tetrahydro-5H-indol-5-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bicyclic structure, featuring both a pyrrole and a cyclohexanone ring, offers a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, and chemical reactivity. Furthermore, it outlines a representative synthetic protocol and discusses its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Molecular Identity and Structure

1,4,6,7-Tetrahydro-5H-indol-5-one is a fused heterocyclic compound. The core structure consists of a pyrrole ring fused to a cyclohexanone ring system. This arrangement of atoms confers a unique combination of chemical functionalities, including a secondary amine, an α,β-unsaturated ketone system within the pyrrole ring, and a saturated carbocyclic ring.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,4,6,7-tetrahydroindol-5-one | [1] |

| CAS Number | 1951-54-8 | |

| Molecular Formula | C8H9NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Canonical SMILES | C1CC2=CNC=C2C(=O)C1 | |

| InChI Key | KASJZXHXXNEULX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of 1,4,6,7-Tetrahydro-5H-indol-5-one are crucial for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Pale yellow crystals | [3] |

| Melting Point | 188-190 °C | [2][3][4] |

| Boiling Point | 311 °C | [3][4] |

| Density | 1.216 g/cm³ | [3][4] |

| Flash Point | 150 °C | [3] |

| Vapor Pressure | 0.000593 mmHg at 25°C | [3] |

| Refractive Index | 1.592 | [3] |

The high melting point suggests a stable crystalline lattice structure with significant intermolecular interactions. Its boiling point indicates relatively low volatility under standard conditions.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,4,6,7-Tetrahydro-5H-indol-5-one. The expected spectral features are discussed below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine in the pyrrole ring.

-

C=O Stretch: A strong absorption band around 1690-1720 cm⁻¹ corresponding to the ketone carbonyl group.[5]

-

C=C Stretch: Peaks in the 1600-1650 cm⁻¹ region due to the double bond within the pyrrole ring.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ from the aliphatic C-H bonds of the cyclohexanone ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure.[7]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole ring, the aliphatic protons of the cyclohexanone ring, and the N-H proton. The chemical shifts and coupling patterns would provide valuable connectivity information.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of δ 190-220 ppm), the sp² hybridized carbons of the pyrrole ring, and the sp³ hybridized carbons of the cyclohexanone ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 135.16.

Chemical Reactivity and Synthesis

The reactivity of 1,4,6,7-Tetrahydro-5H-indol-5-one is governed by its key functional groups: the ketone, the pyrrole ring, and the secondary amine. It serves as a versatile starting material for the synthesis of a wide array of polyheterocyclic structures with potential biological activities.[6]

Key Reactions

-

Reactions at the Ketone: The carbonyl group can undergo various nucleophilic addition and condensation reactions.

-

Reactions involving the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution.

-

N-Functionalization: The secondary amine can be alkylated, acylated, or used in other coupling reactions.[8]

Representative Synthesis

A common route for the synthesis of 1,4,6,7-Tetrahydro-5H-indol-5-one and its derivatives involves multicomponent reactions.[9][10] A general, illustrative workflow for a one-pot synthesis is described below.

Experimental Protocol: One-Pot Synthesis of a Tetrahydroindolone Derivative

This protocol is a generalized representation based on common multicomponent reaction strategies.[9][10]

-

Reactant Preparation: In a round-bottom flask, dissolve a 1,3-dicarbonyl compound (e.g., dimedone) in a suitable solvent such as ethanol or water.[9]

-

Addition of Amine: To the solution, add a primary amine (e.g., aniline or a substituted aniline).

-

Addition of Glyoxal: Subsequently, add an aryl glyoxal derivative.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 1,5,6,7-tetrahydro-4H-indol-4-one derivative.

Causality in Experimental Choices:

-

The choice of a one-pot, multicomponent reaction is driven by efficiency and atom economy, avoiding the need to isolate intermediates.[9]

-

The use of mild reaction conditions and environmentally benign solvents like water or ethanol aligns with the principles of green chemistry.[9]

Caption: A generalized workflow for the multicomponent synthesis of tetrahydroindolone derivatives.

Applications in Research and Drug Development

1,4,6,7-Tetrahydro-5H-indol-5-one and its analogs are valuable scaffolds in drug discovery due to their presence in various biologically active molecules.[6]

-

Antitumor Agents: This scaffold is a key component in the synthesis of compounds like psammopemmin A, which has demonstrated antitumor properties.[2]

-

Enzyme Inhibitors: Derivatives have been investigated as inhibitors of guanylate cyclase and as potent and selective SIRT2 inhibitors.[2][9]

-

Central Nervous System (CNS) Agents: The tetrahydroindolone motif is found in drugs such as the antipsychotic molindone and GABAA agonists for anxiety treatment.[6]

-

Antiviral Activity: The broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of the hepatitis C virus.[11]

-

Serotonin Receptor Agonists: The core structure is used in the preparation of potent and orally active 5-HT1A agonists.[2] The fusion of an indole core with a 1,4-diazepine ring has led to compounds with high affinity for serotonin 5-HT2C receptors.[12]

The versatility of this molecule allows for the generation of diverse chemical libraries for screening against various biological targets.[9]

Safety and Handling

1,5,6,7-Tetrahydro-4H-indol-4-one is classified as an irritant to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice.[3]

References

-

PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available from: [Link]

-

Judeh, Z. M., et al. (2025). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. Available from: [Link]

-

Urbanavičiūtė, G., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(15), 4992. Available from: [Link]

-

Verwilst, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4595. Available from: [Link]

-

ChemBK. 1,5,6,7-tetrahydro-4H-indol-4-one. Available from: [Link]

-

El Kazzouli, S., et al. (2021). A multicomponent tetrazolo indole synthesis. Organic & Biomolecular Chemistry, 19(44), 9653-9657. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Problems. Department of Chemistry. Available from: [Link]

-

Andreev, I. A., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471. Available from: [Link]

-

Chemsrc. CAS#:1951-26-4 | 2-BUTYL-3-(3,5-DIIODO-4-HYDROXYBENZOYL) BENZOFURAN. Available from: [Link]

-

Urbanavičiūtė, G., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(15), 4992. Available from: [Link]

-

Janssen Pharmaceuticals. (2025). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][9][13]triazolo[4,5-c]pyridines... Reaction Chemistry & Engineering. Available from: [Link]

-

OpenOChem Learn. HNMR Practice 1. Available from: [Link]

-

Michigan State University. Spectroscopy Problems. Department of Chemistry. Available from: [Link]

-

Scribd. NMR & IR Analysis for Chemists. Available from: [Link]

-

Glennon, R. A., et al. (2004). 2,3,4,5-Tetrahydro- and 2,3,4,5,11,11a-hexahydro-1H-[1][2]diazepino[1,7-a]indoles: New templates for 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2829-2833. Available from: [Link]

-

Pearson. Identify each of the following compounds from its molecular formula and its IR and 1 H NMR spectra. Available from: [Link]

-

CAS Common Chemistry. Amiodarone. American Chemical Society. Available from: [Link]

Sources

- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE CAS#: 13754-86-4 [amp.chemicalbook.com]

- 5. Spectroscopy Problems [www2.chemistry.msu.edu]

- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | C9H11NO | CID 280226 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1,4,6,7-Tetrahydro-5H-indol-5-one mechanism of action"

An In-Depth Technical Guide to the 1,4,6,7-Tetrahydro-5H-indol-5-one Scaffold: A Privileged Substructure in Modern Drug Discovery

Abstract

The 1,4,6,7-tetrahydro-5H-indol-5-one core is a heterocyclic motif of significant interest in medicinal chemistry. While the parent molecule itself is not recognized for potent biological activity, its rigid, tricyclic structure serves as a versatile and "privileged" scaffold. This guide delves into the diverse mechanisms of action exhibited by its derivatives, which have been successfully engineered to modulate a wide array of high-value biological targets. We will explore how targeted chemical modifications to this core structure have yielded potent kinase inhibitors for oncology, modulators of central nervous system receptors for neurological disorders, and inhibitors of other key enzymes implicated in human disease. This document serves as a technical resource for researchers and drug development professionals, elucidating the therapeutic potential unlocked by this remarkable chemical framework.

The Tetrahydroindolone Core: A Foundation for Molecular Diversity

The 1,4,6,7-tetrahydro-5H-indol-5-one molecule is a bicyclic structure composed of a six-membered cyclohexanone ring fused to a five-membered pyrrole ring.[1] Its true value in drug discovery lies not in its intrinsic activity, but in its utility as a synthetic building block or scaffold.[2] The indole framework is a common feature in numerous bioactive compounds and mimics peptide structures, enabling it to bind reversibly to a variety of enzymes.[3] The tetrahydroindolone core provides a rigid, three-dimensional canvas upon which chemists can strategically place functional groups to achieve specific and potent interactions with biological targets. Derivatives of this scaffold are found in FDA-approved drugs and numerous clinical and preclinical candidates, demonstrating its broad therapeutic applicability.[4]

Mechanism I: Broad-Spectrum Kinase Inhibition in Oncology

One of the most fruitful applications of the tetrahydroindolone scaffold has been in the development of protein kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. By modifying the core structure, researchers have created derivatives that selectively target various kinase families.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key enzymes that control the progression of the cell cycle. Inhibiting their activity can halt the proliferation of cancer cells. Specific derivatives of the tetrahydroindolone scaffold have been shown to be potent inhibitors of CDKs. For instance, a synthesized derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, was identified as a hit compound with cytotoxic activity against lymphoblastic leukemia cells (Jurkat) with an IC50 of 14.8 µM. In-silico modeling proposed that its mechanism of action is mediated through interaction with the cyclin-dependent kinase CDK9 site. Other research has focused on developing tetrahydro[1][5]diazepino[1,2-a]indol-1-one derivatives, which have demonstrated sub-micromolar inhibitory activity against both CDK1 and CDK5.[6]

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that promotes cell proliferation and survival. It is one of the most frequently activated pathways in human cancers, making it a prime target for drug development. Indole derivatives have been identified as effective inhibitors of multiple kinases, including PI3K and Akt. By adding specific substituents to the indole ring, researchers can design potent inhibitors that disrupt this pro-survival signaling network in cancer cells.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a general method for assessing the inhibitory potential of a tetrahydroindolone derivative against a target kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase fused to a GST-tag.

-

Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

Prepare a solution of a terbium-labeled anti-GST antibody.

-

-

Assay Procedure:

-

In a 384-well microplate, add 5 µL of the test compound dilution.

-

Add 5 µL of the kinase-GST solution and 5 µL of the tracer solution.

-

Incubate for 60 minutes at room temperature to allow for binding equilibration.

-

Add 5 µL of the terbium-labeled antibody solution.

-

Incubate for another 30 minutes.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Excite the terbium donor at 340 nm and measure emission from both the terbium (495 nm) and the Alexa Fluor™ tracer (665 nm).

-

Calculate the emission ratio (665 nm / 495 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of kinase activity.

-

Caption: A generalized workflow for the discovery of bioactive tetrahydroindolone derivatives.

Other Emerging Mechanisms of Action

The versatility of the tetrahydroindolone scaffold extends beyond kinase and CNS targets, with derivatives showing promise in other therapeutic areas.

-

Heat Shock Protein 90 (Hsp90) Inhibition : Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. A potent Hsp90 inhibitor for cancer treatment has been developed based on the tetrahydroindolone structure. [4]* SIRT2 Inhibition : Sirtuins are a class of enzymes involved in cellular metabolism and aging. Specific carboxamide derivatives of the 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold have been identified as potent and selective inhibitors of SIRT2, with potential applications in metabolic and neurodegenerative diseases. [8]* Anti-inflammatory Activity : Structurally related tetrahydroindazoles have been developed as highly potent inhibitors of human neutrophil elastase (HNE), a protease involved in inflammatory diseases, with Ki values in the low nanomolar range. [9]* Antiviral Activity : A 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative has been discovered as a novel hit compound with promising activity against the Hepatitis C Virus (HCV) in replicon reporter cells. [10]

Conclusion

The 1,4,6,7-tetrahydro-5H-indol-5-one core structure is a prime example of a privileged scaffold in medicinal chemistry. Its true mechanism of action is not singular but is rather a collection of diverse and potent biological activities unlocked through targeted chemical derivatization. From inhibiting the kinases that drive cancer cell proliferation to modulating the neurotransmitter receptors that govern brain function, this scaffold has proven to be an exceptionally valuable starting point for the design of novel therapeutics. The continued exploration of its chemical space promises to yield new drug candidates with unique mechanisms of action, addressing a wide range of unmet medical needs.

References

-

Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue. (2025). ResearchGate. [Link]

-

Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. (2024). ResearchGate. [Link]

-

4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (N/A). ResearchGate. [Link]

-

Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (N/A). Unknown Source. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. (N/A). National Institutes of Health (NIH). [Link]

-

Azaindole Therapeutic Agents. (N/A). PubMed Central. [Link]

-

Synthesis and biological evaluation of tetrahydrod[1][5]iazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors. (2014). PubMed. [Link]

-

Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. (N/A). PubMed Central. [Link]

-

Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[1][4][8]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. (2025). National Institutes of Health (NIH). [Link]

-

Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. (2023). PubMed. [Link]

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes. (N/A). ResearchGate. [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (N/A). PubMed Central. [Link]

-

7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. (N/A). Unknown Source. [Link]

-

Signaling pathways downstream of 5-HT 7 receptors. (N/A). ResearchGate. [Link]

-

Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. (N/A). MDPI. [Link]

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (N/A). PubMed Central. [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (N/A). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,5,6,7-四氢-4H-吲哚-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,4,6,7-Tetrahydro-5H-indol-5-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The precise characterization of its various isomers is critical for drug development, as subtle structural changes can profoundly impact pharmacological activity. This guide focuses on the spectroscopic profile of 1,4,6,7-Tetrahydro-5H-indol-5-one , a specific isomer for which detailed public data is scarce. By leveraging established principles of spectroscopic interpretation and comparative analysis with related, well-documented analogs like 1,5,6,7-tetrahydro-4H-indol-4-one, this document provides a robust framework for its structural elucidation. We present a predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with validated, field-proven experimental protocols for data acquisition.

Structural Rationale and Isomeric Context

Understanding the molecular architecture is the foundation for interpreting spectroscopic data. The target molecule, 1,4,6,7-Tetrahydro-5H-indol-5-one, features a dihydropyrrole ring fused to a cyclohexenone moiety. Its key functional groups include a secondary amine (N-H), an α,β-unsaturated ketone system, and multiple aliphatic centers.

A critical aspect of its analysis is distinguishing it from its more commonly synthesized isomer, 1,5,6,7-tetrahydro-4H-indol-4-one. The different placement of the carbonyl group and the endocyclic double bond leads to distinct electronic environments for each atom, which in turn generates a unique spectroscopic fingerprint.

Caption: Isomeric structures of tetrahydroindolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predicted chemical shifts (δ) are based on the analysis of its functional groups and comparison with structurally similar compounds.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct hydrogen environments and their neighboring protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is standard, but a solvent like DMSO-d₆ may be required to clearly resolve the N-H proton, which can sometimes exchange too rapidly or be overly broad.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Causality |

| N-H | 8.0 - 9.5 | Broad Singlet (br s) | The N-H proton of a pyrrole-like ring is typically deshielded. Its broadness is due to quadrupole broadening and potential solvent exchange. |

| C2-H | 6.5 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | This vinyl proton is adjacent to the electron-withdrawing nitrogen atom, shifting it downfield. Coupling to the C3 protons (if present) or C4 protons would define its multiplicity. |

| C3-H | 5.8 - 6.2 | Multiplet (m) | As part of the enone system, this vinyl proton is deshielded by the conjugated carbonyl group. |

| C4-H₂ | 2.8 - 3.2 | Triplet (t) | These methylene protons are allylic to the C3 double bond and adjacent to the pyrrole ring, resulting in a downfield shift. |

| C6-H₂ | 2.4 - 2.7 | Triplet (t) | Protons alpha to a carbonyl group are deshielded. They will appear as a triplet due to coupling with the C7 protons. |

| C7-H₂ | 2.0 - 2.3 | Multiplet (m) | These aliphatic protons are beta to the carbonyl and will show complex splitting from coupling with both C6 and potentially C4 protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all 8 carbons are expected to be distinct.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Causality |

| C5 (C=O) | 195 - 205 | The carbonyl carbon of a cyclohexenone system is highly deshielded and appears significantly downfield. |

| C7a | 145 - 155 | This quaternary carbon is part of the pyrrole ring and is deshielded by the adjacent nitrogen. |

| C3 | 135 - 145 | The β-carbon of the enone system is deshielded due to resonance. |

| C2 | 120 - 130 | An sp²-hybridized carbon adjacent to nitrogen. |

| C3a | 115 - 125 | The α-carbon of the enone system. |

| C4 | 35 - 45 | An sp³-hybridized carbon adjacent to the pyrrole ring. |

| C6 | 30 - 40 | The methylene carbon alpha to the carbonyl group. |

| C7 | 20 - 30 | A standard aliphatic methylene carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy excels at identifying the key functional groups within a molecule by their characteristic vibrational frequencies. For a solid sample, Attenuated Total Reflectance (ATR) is a modern, efficient technique that requires minimal sample preparation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3350 - 3450 | Medium, Sharp | Typical for secondary amines in a non-hydrogen-bonded state.[3] |

| C(sp²)-H Stretch | 3050 - 3150 | Medium | Associated with the C-H bonds on the pyrrole and cyclohexenone double bonds. |

| C(sp³)-H Stretch | 2850 - 2960 | Medium-Strong | Arises from the symmetric and asymmetric stretching of the methylene (CH₂) groups. |

| C=O Stretch | 1660 - 1685 | Strong, Sharp | The carbonyl stretch is shifted to a lower wavenumber compared to a saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.[4] |

| C=C Stretch | 1600 - 1640 | Medium-Variable | Represents the stretching vibrations of the double bonds within the fused ring system. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a high-resolution mass spectrometer (HRMS) is crucial for confirming the elemental composition.

-

Molecular Formula: C₈H₉NO

-

Monoisotopic Mass: 135.0684 g/mol

-

Predicted Molecular Ion Peak (M⁺˙): In Electron Ionization (EI), a strong peak at m/z = 135 would be expected. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 136 would be dominant.

-

Key Fragmentation Pathways:

-

Loss of CO (M-28): A common fragmentation for cyclic ketones, leading to a fragment ion at m/z = 107.

-

Retro-Diels-Alder (rDA): The cyclohexenone ring can undergo rDA fragmentation, leading to characteristic losses that can help confirm the ring structure.

-

Loss of H˙: A peak at m/z = 134 [M-1]⁺ is common, representing the formation of a stable radical cation.

-

Validated Experimental & Analytical Workflows

Achieving high-quality, reproducible data requires adherence to standardized protocols. The following section outlines self-validating methodologies for the characterization of a novel small molecule like 1,4,6,7-Tetrahydro-5H-indol-5-one.

Caption: A validated workflow for comprehensive structural elucidation.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Tuning: Use a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse. Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol for ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₈H₉NO to confirm the molecular formula.

Conclusion

The structural confirmation of 1,4,6,7-Tetrahydro-5H-indol-5-one relies on a multi-faceted spectroscopic approach. While direct literature data is limited, a predictive analysis based on fundamental principles and comparison with known isomers provides a powerful and reliable framework for its identification. The combination of 1D and 2D NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (notably the N-H and conjugated C=O), and HRMS validates the elemental composition. The protocols and predictive data herein serve as a comprehensive guide for any researcher or drug development professional working with this important class of heterocyclic compounds.

References

- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. National Institutes of Health (NIH).

- Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate.

- ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.

- 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) ¹H NMR spectrum. ChemicalBook.

- MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds.

- Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... ResearchGate.

- Regiospecific synthesis of 1,5,6,7-tetrahydro-4 H -indol-4-ones via dehydroxylated [3+2] cyclization of β -hydroxy ketones with cyclic enaminones. ResearchGate.

- ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. National Institutes of Health (NIH).

- 1H-Indol-5-ol. NIST WebBook.

- Indole. NIST WebBook.

- 1,5,6,7-Tetrahydro-4H-indol-4-one 98%. Sigma-Aldrich.

- FT-IR spectrum of control indole. ResearchGate.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

Sources

A Comprehensive Technical Guide to the Synthesis and Derivatives of 1,4,6,7-Tetrahydro-5H-indol-5-one

For Researchers, Scientists, and Drug Development Professionals

The 1,4,6,7-tetrahydro-5H-indol-5-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. Its unique structural features, combining a pyrrole ring with a cyclohexanone moiety, offer numerous avenues for chemical modification, leading to derivatives with a wide spectrum of therapeutic applications. This guide provides an in-depth exploration of the synthesis of the core structure and its key derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

The 1,4,6,7-Tetrahydro-5H-indol-5-one Core: Synthetic Strategies

The construction of the 1,4,6,7-tetrahydro-5H-indol-5-one core can be achieved through several synthetic routes, with the Nenitzescu indole synthesis being a prominent and historically significant method.[1][2]

The Nenitzescu Indole Synthesis

First reported by Costin Nenițescu in 1929, this reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester (an enamine) to yield 5-hydroxyindole derivatives.[2][3] While the classical Nenitzescu synthesis leads to 5-hydroxyindoles, modifications and variations of the reaction conditions can be employed to access the 1,4,6,7-tetrahydro-5H-indol-5-one core. The general mechanism involves a Michael addition, followed by a nucleophilic attack and subsequent elimination.[3] The reaction is typically performed in polar solvents, and the use of Lewis acid catalysts can enhance its efficiency.[3]

A plausible pathway to the tetrahydroindolone core involves the reaction of 1,3-cyclohexanediones with α-aminocarbonyl compounds.[1]

Conceptual Workflow of the Nenitzescu-type Synthesis:

Sources

- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalization of tetrahydroindol-4-one derivatives | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Biological Activities of the 1,4,6,7-Tetrahydro-5H-indol-5-one Scaffold

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold." Within this esteemed family, the 1,4,6,7-tetrahydro-5H-indol-5-one core (also referred to in literature as 1,5,6,7-tetrahydro-4H-indol-4-one) has garnered significant attention.[3] This bicyclic structure, featuring a pyrrole ring fused to a cyclohexanone, offers a three-dimensional architecture ripe for chemical modification, enabling the exploration of diverse biological activities. This guide provides an in-depth exploration of the known biological landscape of this scaffold, with a focus on its anticancer, anti-inflammatory, and neuroprotective potential, intended for researchers and professionals in the field of drug development.

Synthetic Strategies: Building the Core

The accessibility of the 1,4,6,7-tetrahydro-5H-indol-5-one scaffold is a key driver of its exploration. Modern synthetic chemistry has provided several efficient routes for its construction, often employing multicomponent reactions (MCRs). These methods are advantageous as they allow for the rapid assembly of molecular complexity from simple, readily available starting materials in a single step, which is ideal for generating libraries of derivatives for screening.[4]

Common synthetic approaches include the condensation of cyclohexane-1,3-diones (like dimedone) with α-haloketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene-active compounds.[5] These strategies offer a high degree of flexibility, allowing for the introduction of various substituents on the pyrrole nitrogen, the phenyl ring (if present), and other positions of the core structure, which is crucial for structure-activity relationship (SAR) studies.[4][6]

Anticancer Activity: A Multifaceted Approach to Oncology

The most extensively investigated biological activity of 1,4,6,7-tetrahydro-5H-indol-5-one derivatives is their potential as anticancer agents.[6] These compounds have demonstrated efficacy against a range of human cancer cell lines, often acting through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process, making it a prime target for anticancer therapies. Several novel derivatives of the tetrahydroindolone scaffold have been synthesized and identified as potent inhibitors of VEGFR-2.

In one notable study, derivatives incorporating a quinazoline moiety exhibited significant cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range, surpassing the efficacy of the established drug sunitinib in some cases.[7]

| Compound | Target Cell Line | VEGFR-2 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Reference Drug (Sunitinib) IC₅₀ (µM) |

| 5b | MCF-7 | 0.160 | 4.62 | 4.77 |

| 10g | MCF-7 | 0.087 | 0.74 | 4.77 |

| 17a | MCF-7 | 0.078 | 1.15 | 4.77 |

| 5b | HepG2 | 0.160 | 8.81 | 2.23 |

| 10g | HepG2 | 0.087 | 1.13 | 2.23 |

| 17a | HepG2 | 0.078 | 2.01 | 2.23 |

| (Data synthesized from a study on novel indoline-2-one derivatives.[7]) |

The mechanism behind this activity involves the compound binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling. This effectively cuts off the tumor's blood supply, leading to apoptosis and reduced proliferation.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Modulation of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell cycle progression is a hallmark of cancer. CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is common in many cancers. The tetrahydroindolone scaffold has been explored as a basis for developing CDK inhibitors.

For instance, a derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, was found to inhibit the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an IC₅₀ of 14.8 µM.[6] In silico modeling suggested that this compound acts by interacting with the cyclin-dependent kinase CDK9.[6] CDK9 is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

Targeting Anti-Apoptotic Bcl-2 Proteins

Evasion of apoptosis is another critical characteristic of cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with some members promoting cell survival. Overexpression of anti-apoptotic Bcl-2 proteins is linked to chemotherapy resistance.[8] Indole-based compounds have been designed as Bcl-2 inhibitors, and the tetrahydroindolone scaffold is a promising starting point for such agents. Molecular docking studies suggest that these compounds can fit into the binding groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins and thereby promoting cell death.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 1,4,6,7-tetrahydro-5H-indol-5-one derivatives on cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5 × 10⁴ cells/well. Allow cells to adhere for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol/HCl solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Potential: Targeting the COX Pathway

Chronic inflammation is a known risk factor for various diseases, including cancer. The anti-inflammatory properties of indole derivatives are well-documented.[10] While direct studies on the 1,4,6,7-tetrahydro-5H-indol-5-one core are emerging, related structures like 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown significant anti-inflammatory activity in carrageenan edema tests.[11][12] This suggests that the tetrahydro-fused ring system is amenable to producing anti-inflammatory effects.

The likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins. Docking studies with related tetrahydro-2H-indazoles have shown favorable binding within the catalytic site of COX-2, indicating their potential as selective COX-2 inhibitors.[13] This is a desirable profile for an anti-inflammatory drug, as it may reduce the gastric side effects associated with non-selective COX inhibitors.[13]

Caption: COX-2 inflammatory pathway and point of inhibition.

Neuroprotective Effects: A Frontier for Exploration

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress, neuroinflammation, and the aggregation of proteins like amyloid-beta (Aβ).[9] Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant properties and their ability to interfere with Aβ aggregation.[9]

While specific studies on 1,4,6,7-tetrahydro-5H-indol-5-one in neuroprotection are limited, the general principles of indole chemistry suggest its potential. The pyrrole NH group can act as a hydrogen bond donor and the aromatic system can participate in π-π stacking, interactions that could disrupt the formation of Aβ plaques. Furthermore, the core's lipophilicity may allow it to cross the blood-brain barrier.

Recent research on indole-based hybrids has demonstrated their ability to protect neuroblastoma cells from Aβ-induced cytotoxicity by reducing reactive oxygen species (ROS) and promoting the disaggregation of the Aβ fragment.[9] This provides a strong rationale for screening 1,4,6,7-tetrahydro-5H-indol-5-one derivatives in neurodegenerative disease models.

Experimental Protocol: Neuroprotection Against Oxidative Stress

This protocol assesses the ability of compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5 × 10⁴ cells/well) and allow them to differentiate for several days if required.[9]

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for a period of 2-24 hours.

-

Oxidative Insult: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 500 µM) for a specified duration (e.g., 24 hours), both with and without the test compounds.[9]

-

Viability Assessment: Determine cell viability using the MTT assay as described previously (Section 2.4).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compounds by comparing the viability of cells treated with H₂O₂ alone to those pre-treated with the compounds before H₂O₂ exposure.

Other Reported Biological Activities

The therapeutic potential of the tetrahydroindolone scaffold is not limited to the areas above. Preliminary screenings have identified other promising activities. For example, a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative has been identified as a hit compound with activity against both genotype 1b and 2a hepatitis C virus (HCV) replicons, suggesting a potential role in antiviral drug discovery.[14]

Conclusion and Future Directions

The 1,4,6,7-tetrahydro-5H-indol-5-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The existing body of research strongly supports its potential in oncology, particularly through the inhibition of key kinases like VEGFR-2 and CDKs. The structural relationship to known anti-inflammatory agents and the general neuroprotective properties of indoles open exciting new avenues for investigation.

Future research should focus on:

-

SAR Optimization: Systematically modifying the core at various positions to improve potency and selectivity for specific targets.

-

Mechanism of Action Studies: Moving beyond cellular assays to detailed biochemical and biophysical studies to confirm target engagement and elucidate precise mechanisms.

-

Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Progressing the most promising compounds to animal models of cancer, inflammation, and neurodegenerative diseases to validate their therapeutic potential.

The journey from a privileged scaffold to a clinical candidate is long, but for the 1,4,6,7-tetrahydro-5H-indol-5-one core, the path is well-lit with promising data and clear directions for future discovery.

References

-

ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. Retrieved from [Link]

-

PubMed. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (2024). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Retrieved from [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

1,4,6,7-Tetrahydro-5H-indol-5-one: A Versatile Scaffold for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4,6,7-tetrahydro-5H-indol-5-one core, also known as 4,5,6,7-tetrahydroindol-4-one, represents a cornerstone building block in modern organic synthesis. Its deceptively simple structure—a bicyclic system featuring a pyrrole ring fused to a cyclohexanone—belies a rich and versatile reactivity. This unique combination of an electron-rich aromatic heterocycle and a functionalizable saturated carbocycle provides multiple strategic points for chemical modification, making it an invaluable precursor for constructing diverse and complex molecular architectures.

The significance of this scaffold is underscored by its presence at the heart of numerous biologically active compounds.[1][2] It forms the key framework for pharmaceuticals such as the FDA-approved antipsychotic Molindone, GABA-A agonists for anxiety treatment, and potent Heat Shock Protein 90 (Hsp90) inhibitors developed for cancer therapy.[1][2] Furthermore, through a straightforward dehydrogenation, the saturated ring can be aromatized to yield the 4-hydroxyindole moiety, a privileged structure found in important natural alkaloids like psilocin (a psychedelic) and the non-selective beta-blocker Pindolol.[1] This guide provides a comprehensive overview of the synthesis of the tetrahydroindolone core, explores its multifaceted reactivity, and showcases its application in the synthesis of high-value target molecules.

Part 1: Constructing the Core Scaffold: Key Synthetic Strategies

The accessibility of the 1,4,6,7-tetrahydro-5H-indol-5-one framework is a critical factor in its widespread use. Several robust methods have been developed for its synthesis, ranging from classical named reactions to modern multicomponent strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Approaches

The foundational methods for synthesizing this scaffold rely on well-established pyrrole formation strategies.

-

Nenitzescu-type Synthesis: This classical approach involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1] A significant practical consideration is the inherent instability of many α-aminocarbonyls, which tend to self-condense. To circumvent this, they are typically generated in situ from more stable precursors. For instance, the reduction of α-oximes using zinc, a method borrowed from the Knorr pyrrole synthesis, provides the necessary α-amino ketone at the point of reaction.[1] Other viable precursors include α-hydroxy ketones condensed with ammonium acetate or α-aminoacetals.[1]

-

Paal-Knorr-type Synthesis: This strategy employs a [4+1] atom-economic approach, constructing the five-membered pyrrole ring onto a pre-formed six-membered ring. A common pathway involves the initial alkylation of a 1,3-cyclohexanedione with an α-haloketone (e.g., phenacyl bromide) to generate a 1,4-dicarbonyl equivalent (a triketone).[1] This intermediate then undergoes a Paal-Knorr cyclization upon treatment with a primary amine or ammonia source to furnish the final tetrahydroindolone product.[1] Modern iterations have streamlined this into efficient one-pot, three-component procedures.[3]

Caption: Foundational synthetic routes to the tetrahydroindolone core.

Modern Multicomponent and Catalytic Methods

Driven by the principles of green chemistry and efficiency, recent efforts have focused on developing multicomponent reactions (MCRs) and catalytic cyclizations.

-

Three-Component Reactions: Greener approaches utilizing Wang-OSO3H-mediated reactions of a 1,3-dicarbonyl (like dimedone), a phenacyl bromide, and a primary amine in water have been reported, offering an operationally simple route to a variety of indole derivatives.[3][4]

-

Metal-Catalyzed Cyclizations: Intramolecular and intermolecular metal-catalyzed reactions provide another modern entry point. For example, the cyclization between β-enaminones and alkynes has been achieved using various catalysts to construct the core structure.[1]

| Synthetic Strategy | Key Starting Materials | General Conditions | Key Advantages |

| Nenitzescu-type | 1,3-Cyclohexanedione, α-Aminocarbonyl precursor | Acid or base catalysis | Convergent, good for specific substitution patterns |

| Paal-Knorr-type | 1,3-Cyclohexanedione, α-Haloketone, Amine | Stepwise or one-pot, often requires heating | Readily available starting materials, reliable |

| Three-Component | 1,3-Dicarbonyl, Aldehyde/Ketone, Amine | Often catalyst-free or uses mild catalysts | High atom economy, operational simplicity, rapid library synthesis |

| Metal-Catalyzed | β-Enaminone, Alkyne | Transition metal catalyst (e.g., Cu, Au) | Mild conditions, access to unique functionalities |

Part 2: The Reactive Hub: Functionalization and Transformation

The synthetic utility of 1,4,6,7-tetrahydro-5H-indol-5-one stems from its three distinct reactive zones: the carbonyl group, the pyrrole ring (N-H and C-H bonds), and the adjacent methylene positions. This allows for a systematic and often regioselective approach to building molecular complexity.

Caption: Key reactive sites on the tetrahydroindolone scaffold.

Reactions at the Carbonyl Group and Adjacent Positions

The ketone functionality is an excellent handle for a wide range of transformations.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by organometallic reagents. In the synthesis of the natural product Arcyriacyanin A, for instance, the key step involves the addition of a lithiated indole to the ketone of an N-tosylated tetrahydroindolone, creating a crucial C-C bond and a tertiary alcohol intermediate.[2]

-

α-Functionalization: The protons on the carbons alpha to the ketone (C4 and C6) are acidic and can be removed to form an enolate. This enables a host of reactions, most notably α-formylation using reagents like ethyl formate and a base.[2] The resulting β-dicarbonyl moiety is a versatile precursor for constructing fused six-membered heterocyclic rings like pyridines and pyrimidines.[2]

-

Condensation and Rearrangement: The ketone can undergo Knoevenagel condensation with active methylene compounds. This was elegantly used in the synthesis of Chuangxinmycin, where an intramolecular condensation of an acetylated intermediate at the C3 position with the C4 ketone formed a fused thiophene ring.[1] Furthermore, rearrangements such as the Beckman or Schmidt rearrangement can be employed to expand the six-membered ring into a seven-membered lactam, offering a pathway to novel caprolactam-fused indoles.[5][6]

Reactions at the Pyrrole Ring

The pyrrole moiety offers both N-H and C-H sites for functionalization.

-

N-Functionalization: The pyrrole nitrogen is readily deprotonated and can be alkylated, acylated, or arylated. This is often a preliminary step to block the N-H, increase solubility, or introduce a tether for subsequent intramolecular reactions. For example, attaching an N-(2-halobenzyl) group allows for a subsequent Pd-catalyzed intramolecular C-H activation to build a condensed pyrroloindole structure.[1][2]

-

C-H Functionalization and Annulation: The electron-rich pyrrole ring is active towards electrophilic substitution, but modern transition-metal catalysis has enabled more sophisticated C-H functionalization. Cp*Rh(III)-catalyzed benzannulation with an enaldiazo compound, for example, allows for the direct construction of a benzene ring fused to the pyrrole, leading to a carbazole derivative.[1][2]

Aromatization to 4-Hydroxyindoles

One of the most powerful transformations of this building block is the dehydrogenation of the cyclohexanone ring to form a 4-hydroxyindole. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures efficiently effect this aromatization.[1] This provides direct access to a class of compounds that are otherwise challenging to synthesize, making the tetrahydroindolone a critical precursor for many bioactive alkaloids and pharmaceuticals.[1]

Experimental Protocol Example: α-Formylation of 2-Methyl-1,4,6,7-tetrahydro-5H-indol-5-one

This protocol describes the regioselective formylation at the C4 position, creating a versatile β-ketoaldehyde intermediate.

Step 1: Reagent Preparation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium methoxide (1.2 equivalents) in anhydrous diethyl ether (10 mL per mmol of substrate).

-

Cool the suspension to 0 °C in an ice bath.

Step 2: Reaction Setup

-

Dissolve 2-methyl-1,4,6,7-tetrahydro-5H-indol-5-one (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous diethyl ether.

-

Add this solution dropwise to the stirred suspension of sodium methoxide at 0 °C over 30 minutes.

Step 3: Reaction Execution

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding ice-cold water.

-

Separate the aqueous layer and wash the organic layer with brine.

-

Acidify the combined aqueous layers to pH ~3-4 with cold 2M HCl. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no solid forms, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the 4-formyl-2-methyl-1,4,6,7-tetrahydro-5H-indol-5-one.

This is a generalized protocol and may require optimization for specific substrates and scales.

Part 3: Applications in Target-Oriented Synthesis

The true measure of a building block is its utility in the synthesis of complex and valuable molecules. The 1,4,6,7-tetrahydro-5H-indol-5-one scaffold has proven its mettle in the synthesis of both natural products and pharmaceutically relevant compounds.

Natural Product Synthesis

-

Chuangxinmycin: The total synthesis of this sulfur-containing antibiotic provides a classic example of the scaffold's utility. The synthesis begins with the tetrahydroindolone core.[1] The ketone is first converted to a thioketone, which is then alkylated with methyl bromoacetate. A subsequent DDQ-mediated dehydrogenation aromatizes the six-membered ring. The final key step is an intramolecular Knoevenagel condensation to construct the fused five-membered dithiole ring, completing the core structure of the natural product.[1]

Caption: Key transformations in the synthesis of the Chuangxinmycin core.

Medicinal Chemistry and Drug Discovery

-